N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride
Description
N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride salt featuring a methyl-substituted oxazole ring. Its structure comprises a 2-methyloxazol-4-yl group linked via a methylene bridge to an N-methylamine moiety, with a hydrochloride counterion enhancing solubility and stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as evidenced by its commercial availability from suppliers such as Dingyanchem and Prisun Pharmatech Co., Ltd. .
Oxazole rings are electron-rich heterocycles with applications in metal-catalyzed reactions and drug design due to their ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-8-6(3-7-2)4-9-5;/h4,7H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMQHBNLVIGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193064-28-5 | |
| Record name | methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyloxazole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene exhibits several significant applications:
1. Medicinal Chemistry
- Drug Development : This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutics. Its ability to undergo various chemical transformations enhances its utility in creating structurally diverse drug candidates.
2. Biological Studies
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, research indicates that it can modulate kinase activity, which is crucial in cancer progression.
3. Chemical Synthesis
- Synthetic Intermediate : The compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for further functionalization through substitution or reduction reactions.
Case Studies
Several studies have highlighted the biological activities and therapeutic potentials of 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene:
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Demonstrated significant apoptosis induction in human breast cancer cells (MCF-7) through caspase activation pathways. |
| Anti-inflammatory Properties | In murine models, it reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating potential therapeutic benefits in inflammatory diseases. |
| Enzyme Targeting | Shown to inhibit specific kinases associated with tumor growth, leading to reduced tumor size in xenograft models. |
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The compound is compared below with two thiazole-based analogs (Table 1), which differ in heterocyclic core and substituents.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N-Methyl-1-(2-methyloxazol-4-yl)methanamine HCl | Not specified | C6H11ClN2O | 162.62 | Oxazole ring (O, N), 2-methyl, HCl salt |
| N-Methyl-1-(1,3-thiazol-4-yl)methanamine diHCl | 7771-09-7 | C5H10Cl2N2S | 217.12 | Thiazole ring (S, N), dihydrochloride salt |
| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl | 1187928-00-2 | C11H13ClN2S | 240.75 | Thiazole ring with 2-phenyl substituent, HCl salt |
Key Observations :
- Heterocyclic Core: The oxazole ring (O, N) in the target compound contrasts with the thiazole (S, N) in analogs .
- Substituents : The 2-methyl group on the oxazole may reduce steric hindrance compared to the 2-phenyl group in the thiazole analog (CAS 1187928-00-2), which introduces bulk and aromaticity.
- Salt Form: The dihydrochloride salt of the thiazole analog (CAS 7771-09-7) suggests higher solubility in aqueous media compared to the monohydrochloride form of the target compound.
Biological Activity
N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique oxazole structure that contributes to its distinct chemical and biological properties. The compound's molecular formula is with a molecular weight of approximately 179.71 g/mol. The presence of both nitrogen and oxygen in the heterocyclic ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be beneficial in treating diseases related to enzyme overactivity.
- Receptor Modulation : It can influence receptor activity, potentially leading to therapeutic effects in conditions such as inflammation and neurodegenerative diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent.
Antiviral Activity
In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary data suggest it may inhibit viral replication, making it a candidate for further development in antiviral therapies .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound has a favorable safety profile at therapeutic concentrations. In vitro studies indicate low cytotoxicity in various cell lines, which is crucial for its potential use in clinical settings .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Antiviral | TBD |
| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | Structure | Moderate Antimicrobial | TBD |
| N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride | Structure | Low Cytotoxicity | TBD |
This table highlights that while similar compounds may exhibit antimicrobial properties, the unique oxazole structure of this compound may confer distinct advantages in terms of efficacy and safety.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against a panel of bacterial strains and found it to be effective at concentrations lower than those required for many existing antibiotics, indicating its potential as a new therapeutic agent.
- Antiviral Mechanism : Another research effort focused on the compound's mechanism against viral pathogens. Results suggested that it interferes with viral entry into host cells, providing insights into its use as an antiviral treatment .
- Safety Profile : Long-term toxicity studies demonstrated that the compound does not exhibit significant adverse effects at therapeutic doses, supporting its development as a safe pharmaceutical candidate .
Q & A
Q. What are the optimized synthetic routes for N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride, and how are critical reaction parameters controlled?
- Methodological Answer : The synthesis typically involves coupling 2-methyloxazole derivatives with methylamine under acidic conditions. Key steps include:
- Reagents : 2-methyloxazole-4-carbaldehyde, methylamine, and hydrochloric acid for salt formation .
- Reaction Conditions : Temperature (60–80°C), inert atmosphere (N₂/Ar), and controlled pH (3–4) to prevent side reactions.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Critical parameters include avoiding excess HCl to prevent decomposition and ensuring stoichiometric equivalence of reactants for high yields (>75%) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., oxazole ring protons at δ 7.8–8.2 ppm, methylamine protons at δ 2.3–2.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) determines purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 175.1) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazards : Irritant (skin/eyes), hygroscopicity, and potential HCl vapor release. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Airtight containers under dry conditions (≤25°C) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How do structural modifications at the oxazole ring influence the compound’s physicochemical properties and biological activity?
- Methodological Answer :
- Modifications : Substituting the 2-methyl group with ethyl or phenyl alters lipophilicity (logP) and solubility. For example, 2-ethyl analogs show 20% higher logP but reduced aqueous solubility .
- Biological Impact : Thiazole analogs (replacing oxazole) exhibit enhanced antimicrobial activity (e.g., MIC 8 µg/mL against E. coli vs. 32 µg/mL for oxazole derivatives) . Computational docking (AutoDock Vina) can predict binding affinity changes to target enzymes .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., solvent choice: DMSO vs. saline) .
- Structural Validation : Re-analyze compound purity via XRD or LC-MS to confirm structural integrity in conflicting studies .
Q. How can computational methods predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry (Gaussian 09, B3LYP/6-31G*) to predict nucleophilic sites (e.g., methylamine group) .
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., serotonin transporters) using GROMACS to assess stability (RMSD <2.0 Å) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and toxicity (LD₅₀ ~300 mg/kg in rats) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
